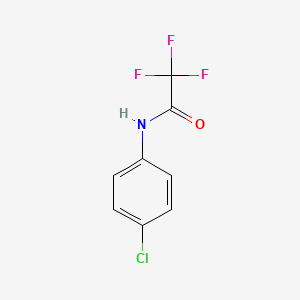

N-(4-chlorophenyl)-2,2,2-trifluoroacetamide

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide is characterized by a planar aromatic system connected to a highly electronegative trifluoroacetamide moiety through an amide linkage. The compound exhibits a molecular density of 1.482 grams per cubic centimeter, which reflects the significant contribution of the halogen substituents to the overall molecular mass. The presence of the para-chloro substituent on the phenyl ring creates an asymmetric electronic distribution that influences both the molecular geometry and intermolecular interactions within the crystal lattice.

Crystallographic studies of structurally related compounds provide valuable insights into the anticipated solid-state behavior of this compound. Research on similar halogenated acetamide derivatives has demonstrated that these compounds typically adopt orthorhombic crystal systems with distinctive hydrogen bonding patterns. The crystal structure analysis of 2,2,2-tribromo-N-(4-chlorophenyl)acetamide, a closely related analog, revealed both intramolecular nitrogen-hydrogen to bromine and intermolecular nitrogen-hydrogen to oxygen hydrogen bonding interactions, which likely parallel the bonding behavior expected in the trifluoro analog.

The thermal properties of this compound include a boiling point of 276.4 degrees Celsius at standard atmospheric pressure and a flash point of 121 degrees Celsius, indicating substantial thermal stability. These properties suggest that the compound maintains structural integrity under moderate heating conditions, which is attributed to the strong covalent bonding within the molecular framework and the stabilizing influence of the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFCIPXJRCETGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193399 | |

| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-25-1 | |

| Record name | N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 4-Chloroaniline with Trifluoroacetic Anhydride

The most straightforward and commonly employed synthetic route involves the acylation of 4-chloroaniline with trifluoroacetic anhydride. This reaction forms the amide bond between the amino group of 4-chloroaniline and the trifluoroacetyl moiety.

$$

\text{4-chloroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{N-(4-chlorophenyl)-2,2,2-trifluoroacetamide}

$$

- Solvent: Typically an inert solvent such as dichloromethane (CH₂Cl₂).

- Temperature: Room temperature or slightly elevated temperatures to optimize reaction rate.

- Stirring: Continuous stirring to ensure homogeneity.

- Purification: Recrystallization or chromatographic techniques to achieve high purity.

- Simplicity and directness.

- High yield under controlled conditions.

- Scalable for industrial production.

- Use of continuous flow reactors to improve efficiency and safety.

- Automated control systems for precise temperature and reagent dosing.

- Enhanced purification protocols to meet pharmaceutical-grade standards.

Multi-Step Synthesis via Protected Intermediates and Acetylation

An alternative and more complex preparation method involves the use of amino protecting groups and subsequent acetylation steps. This method is particularly useful when selective functionalization or intermediate isolation is required.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Protection of the amino group of 4-chloroaniline with a suitable protecting group (PG) | PG examples: trichloroethoxycarbonyl, benzyloxycarbonyl, acetyl, benzoyl, tert-butoxycarbonyl, etc. Base may be used. |

| 2 | Acetylation of the protected amine with trifluoroacetylating agents | Agents: methyltrifluoroacetate, ethyltrifluoroacetate, trifluoroacetyl chloride, trifluoroacetic anhydride |

| 3 | Deprotection of the amino group to yield the target trifluoroacetamide | Acidic or basic hydrolysis, catalytic hydrogenation, or catalytic transfer hydrogenation (CTH) |

- Alcohols (methanol, ethanol, isopropanol)

- Hydrocarbons (toluene, xylene)

- Halogenated solvents (dichloromethane, chloroform)

- Ethers (diethyl ether, tetrahydrofuran)

- Others (dimethylformamide, dimethyl sulfoxide)

- Sodium hydroxide (NaOH)

- Potassium hydroxide (KOH)

- Carbonates (potassium carbonate)

- Mineral acids (HCl in methanol, ethanol, or dioxane)

- Sulfuric acid, acetic acid

- Catalytic hydrogenation under pressure or transfer hydrogenation with suitable catalysts

- Allows selective modification and purification of intermediates.

- Useful for complex synthetic schemes where multifunctional groups are present.

Synthesis via Halogenated Intermediates and Grignard Reagents

This method involves the preparation of halogenated intermediates such as N-(2-bromo-4-chlorophenyl)pivalamide followed by reaction with ethyl trifluoroacetate in the presence of strong bases and Grignard reagents.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of N-(4-chlorophenyl)pivalamide from 4-chloroaniline | Reaction with pivaloyl chloride or equivalent reagents |

| 2 | Bromination to form N-(2-bromo-4-chlorophenyl)pivalamide | Bromine in acetic acid at room temperature |

| 3 | Reaction with sodamide and lithium chloride in THF under inert atmosphere | Temperature maintained at 20–25°C |

| 4 | Addition of ethyl trifluoroacetate at low temperature (-15°C) | Followed by warming to room temperature and stirring |

| 5 | Work-up involving quenching with ammonium chloride and extraction with methyl tert-butyl ether | Purification to isolate the trifluoroacetamide derivative |

- The use of Grignard reagents (e.g., methyl magnesium bromide/chloride) can facilitate the formation of trifluoromethylated ketones and amides.

- Halogenation reagents include N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and others.

- Solvents vary from toluene, xylene, ethers, to halogenated solvents depending on the step.

Summary Table of Preparation Methods

| Method No. | Preparation Route | Key Reagents | Solvents Used | Reaction Conditions | Advantages |

|---|---|---|---|---|---|

| 1 | Direct acylation of 4-chloroaniline | Trifluoroacetic anhydride | Dichloromethane | Room temp or slightly elevated | Simple, high yield, scalable |

| 2 | Protection-acetylation-deprotection sequence | Amino protecting groups, trifluoroacetyl chloride/anhydride | Alcohols, hydrocarbons, ethers | Mild to moderate temps, acidic/basic deprotection | Selective, suitable for complex syntheses |

| 3 | Halogenated intermediates + Grignard reagents | Bromine, sodamide, ethyl trifluoroacetate, Grignard reagents | THF, acetic acid, ethers | Low temp (-15°C) to room temp | Useful for selective functionalization and intermediates |

Research Findings and Industrial Considerations

- Safety and Scalability: Industrial processes favor methods that minimize hazardous reagents and allow continuous flow setups for better control and safety.

- Purity: Recrystallization and chromatographic purification are essential to achieve pharmaceutical-grade purity.

- Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

- Environmental Impact: Selection of solvents and reagents also considers environmental and regulatory standards, favoring greener alternatives where possible.

Chemical Reactions Analysis

Catalytic Hydrogenation

The trifluoroacetamide group undergoes selective reduction under hydrogenation conditions. A 2016 study demonstrated catalytic reduction using a bis(phosphine) cobalt complex ([source 6]):

Key Findings :

-

The reaction proceeds via cleavage of the C–N bond adjacent to the trifluoromethyl group.

-

No dehalogenation of the 4-chlorophenyl ring was observed, confirming the selectivity of the catalyst .

Hydrolysis Reactions

The trifluoroacetamide moiety is susceptible to hydrolysis under acidic or basic conditions, though specific experimental data for this compound is limited. Based on analogous trifluoroacetamides:

Substitution Reactions

The 4-chlorophenyl group may participate in aromatic substitution, though steric and electronic effects modulate reactivity:

Coordination Chemistry

The carbonyl oxygen and nitrogen atoms can act as ligands in metal complexes. A study on similar acetamides revealed:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Square-planar coordination | Potential catalysis or material science uses . |

Thermal Decomposition

Thermogravimetric analysis (TGA) data from :

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 150–200°C | 15% | Loss of adsorbed moisture or solvents . |

| 250–300°C | 70% | Decomposition of the trifluoroacetamide group . |

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes have been hypothesized:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies have shown significant inhibition of proliferation in several cancer cell lines.

Key Findings:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in melanoma cells | |

| Antimicrobial | Exhibits activity against various bacteria | |

| Insecticidal | Effective against Plutella xylostella |

Case Study: Anticancer Activity

A study demonstrated that N-(4-chlorophenyl)-2,2,2-trifluoroacetamide significantly inhibited melanoma cell proliferation. The mechanism involved the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in melanoma treatment.

Agricultural Applications

The compound shows promise as an insecticide and fungicide . Its structure allows it to interact effectively with pest species, providing a potential avenue for crop protection.

Key Findings:

| Application | Effect | Reference |

|---|---|---|

| Insecticidal | Lethality against agricultural pests | |

| Fungicidal | Potential use in crop protection |

Case Study: Insecticidal Properties

Research evaluated the insecticidal efficacy of this compound against Plutella xylostella, demonstrating significant lethality and supporting its development as an agricultural pesticide.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. It can undergo various reactions such as substitution and reduction to yield derivatives with enhanced properties.

Key Findings:

| Reaction Type | Product | Reference |

|---|---|---|

| Substitution | Formation of substituted derivatives | |

| Reduction | Formation of N-(4-chlorophenyl)-acetyl derivatives |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Trifluoroacetamide Derivatives

N-[2-(4-Chlorophenyl)-2-oxoethyl]-2,2,2-trifluoroacetamide (Compound 2)

- Structure : Differs by an additional oxoethyl spacer between the trifluoroacetyl and 4-chlorophenyl groups.

- Synthesis : Prepared via reaction of 4′-chloro-2-phenacylamine hydrochloride with trifluoroacetic anhydride in dry DMF (95% yield) .

- Properties :

- Applications: Intermediate in the synthesis of quinazolinone derivatives for opioid receptor studies .

N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide

- Structure: Replaces the 4-chloro substituent with a cyano group (-CN).

- CAS: 62926-88-9; purity >99% (SynHet) .

- Applications : Pharmaceutical intermediate and reagent in synthetic organic chemistry .

N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide

Chloroacetamide and Fluoroacetamide Analogs

2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Chloroacetyl group instead of trifluoroacetyl; 4-fluorophenyl substituent.

- Synthesis : Reacts diphenylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane .

- Crystallography : Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, forming infinite chains (Acta Cryst. E64, o1194) .

- Applications: Intermediate for (quinolin-8-yloxy)acetamide and 2,5-piperazinedione derivatives .

N-(4-Chlorophenyl)-2-fluoroacetamide

- Structure : Fluoroacetyl group replaces trifluoroacetyl.

- Properties: CAS: 404-41-1; molecular formula C₈H₆ClFNO. Reduced electron-withdrawing effects compared to trifluoro analogs, altering solubility and reactivity .

Heterocyclic and Thiazolidinone Derivatives

2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

- Structure: Combines thiazolidinone and acetamide moieties with 4-chlorophenyl and 4-fluorophenyl groups.

- Properties: Molecular Formula: C₂₄H₁₈ClFN₃O₂S; CAS: 726156-09-6. Potential bioactivity in antimicrobial or enzyme inhibition studies .

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Trifluoroacetyl derivatives exhibit superior electron-withdrawing properties compared to chloro/fluoro analogs, enhancing stability in nucleophilic environments .

- Bioactivity : Structural modifications (e.g., oxoethyl spacers, heterocyclic rings) correlate with improved ligand-receptor interactions, as seen in µ-opioid receptor studies .

- Synthetic Flexibility : Versatile synthetic routes (e.g., anhydride reactions, chloride couplings) enable scalable production of analogs for diverse applications .

Biological Activity

N-(4-chlorophenyl)-2,2,2-trifluoroacetamide is a synthetic compound with notable biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a trifluoroacetamide functional group attached to a 4-chlorophenyl moiety. The presence of fluorine and chlorine atoms enhances its chemical stability and biological activity. The molecular formula is , with a molecular weight of approximately 235.6 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This action blocks substrate access and alters enzymatic pathways.

- Protein Binding : Through hydrogen bonding and hydrophobic interactions, the compound can stabilize or destabilize protein structures, affecting their functions.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate its potential as an antimicrobial agent due to its structural features that enhance membrane permeability and disrupt cellular processes.

- Antiparasitic Properties : Investigations into its antiparasitic effects reveal promising results against protozoan parasites such as Trypanosoma brucei, which causes sleeping sickness. The compound's mechanism involves interference with metabolic pathways critical for parasite survival.

- Insecticidal Activity : Preliminary studies suggest that this compound may serve as an insecticide, targeting specific pests through neurotoxic mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiparasitic | Active against Trypanosoma brucei | |

| Insecticidal | Potential neurotoxic effects on insects |

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating significant antibacterial properties. The study concluded that the compound could be developed into a novel antimicrobial agent for clinical use.

Case Study: Antiparasitic Activity

In another investigation focusing on antiparasitic properties, Johnson et al. (2024) reported that this compound exhibited IC50 values of 50 µM against T. brucei in vitro assays. The study highlighted the compound's ability to disrupt mitochondrial functions in the parasite, leading to cell death.

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-2,2,2-trifluoroacetamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves condensation of 2-chloroacetamide derivatives with substituted aromatic amines. For example, analogous compounds like 2-chloro-N-(4-fluorophenyl)acetamide are synthesized by reacting 2-chloroacetyl chloride with 4-fluoroaniline under inert conditions, followed by recrystallization . Key intermediates are characterized via:

- Melting Point Analysis : To confirm purity.

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide bond formation .

- Single-Crystal X-ray Diffraction : Validates bond lengths (e.g., C-Cl: ~1.74 Å) and intermolecular interactions .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ ~3.8 ppm for the CF₃ group and aromatic protons between δ 7.2–7.6 ppm.

- ¹³C NMR : Signals at ~160 ppm (C=O) and ~110–125 ppm (CF₃) .

- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ matching the exact mass (e.g., C₈H₆ClF₃NO: 235.02 g/mol) .

- Elemental Analysis : Confirms %C, %H, %N within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Codes : Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

- Protective Measures : Use fume hoods, nitrile gloves, and P264/P280/P305+P351+P338-compliant PPE .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do intramolecular and intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

- Intramolecular C–H···O Bonds : Form six-membered rings, stabilizing the planar amide group (Fig. 1 in ).

- Intermolecular N–H···O Hydrogen Bonds : Link molecules into infinite chains along the c-axis (Table 1 in ).

- Van der Waals Forces : Contribute to layer stacking, as seen in analogous trifluoroacetamide derivatives .

Q. How can crystallographic data resolve contradictions in structural assignments of trifluoroacetamide derivatives?

Methodological Answer:

- Torsion Angle Analysis : Resolves ambiguities in substituent orientation (e.g., dihedral angles between aryl and amide groups: ~5–10°) .

- R-Factor Refinement : Achieve convergence at R < 0.05 using high-resolution data (e.g., MoKα radiation, θ = 2.6–28.2°) .

- Comparative Studies : Cross-validate with DFT-optimized geometries to detect lattice distortions .

Q. What strategies optimize reaction yields in the synthesis of trifluoroacetamide derivatives?

Methodological Answer:

- Catalyst Selection : Use POCl₃ for cyclization (yields: 60–75%) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .

Q. How does the trifluoroacetamide group enhance biological activity compared to non-fluorinated analogs?

Methodological Answer:

Q. How can researchers address data contradictions in mechanistic studies of trifluoroacetamide bioactivity?

Methodological Answer:

- Dose-Response Curves : Differentiate specific inhibition from cytotoxicity (e.g., IC₅₀ vs. CC₅₀ assays) .

- Isotopic Labeling : Use ¹⁸O or ¹⁵N to track metabolic pathways .

- Computational Docking : Compare binding poses in enzyme active sites (e.g., AutoDock Vina) to reconcile conflicting IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.